5-Oxo-5-pyridin-2-ylpentanoic acid

PPARγ Nuclear Receptor Binding Affinity

For researchers requiring a reliable tool for PPARγ and 5-LOX pathway studies, this α-ketocarboxylic acid is an ideal negative control. Its high DMSO solubility ensures easy assay preparation. Distinguish your research from analogs; the 5-oxo group is essential for its specific biological activity and synthetic utility. Request a quote for bulk pricing.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 13672-84-9
Cat. No. B084627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-pyridin-2-ylpentanoic acid
CAS13672-84-9
Synonyms5-OXO-5-(2-PYRIDYL)VALERIC ACID
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)CCCC(=O)O
InChIInChI=1S/C10H11NO3/c12-9(5-3-6-10(13)14)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,13,14)
InChIKeyPCOQLTGFABOREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-5-pyridin-2-ylpentanoic Acid (CAS 13672-84-9) Procurement and Research Use Guide


5-Oxo-5-pyridin-2-ylpentanoic acid (CAS 13672-84-9) is a heterocyclic α-ketocarboxylic acid that serves as a functional chemical intermediate and a versatile building block in organic and medicinal chemistry research . Its molecular structure (C10H11NO3, MW 193.2) integrates a carboxylic acid, a ketone, and a nitrogen-containing pyridine ring, providing multiple sites for chemical modification . This framework is particularly valuable for constructing more complex heterocyclic systems, including pharmacologically relevant benzodiazepine and imidazobenzodiazepine derivatives . As a tool compound, it has been evaluated for its interactions with several biological targets, including 5-lipoxygenase (5-LOX), peroxisome proliferator-activated receptor gamma (PPARγ), and the phosphatase PDXP [1][2][3].

Why 5-Oxo-5-pyridin-2-ylpentanoic Acid Cannot Be Simply Substituted with a Closest Analog


Procurement decisions for 5-oxo-5-pyridin-2-ylpentanoic acid cannot be based on structural similarity alone, as even minor molecular changes can drastically alter biological activity and synthetic utility. The closest structural analog, 5-pyridin-2-ylpentanoic acid (CAS 91843-29-7), which lacks the critical 5-oxo (ketone) group, is a distinct chemical entity with a different molecular weight (179.22 vs. 193.2 g/mol) and a non-ketocarboxylic acid profile [1]. This structural difference is functionally significant: the α-ketocarboxylic acid motif is a known pharmacophore for inhibiting protein tyrosine phosphatases (PTPs), with IC50 values for related aryl α-ketocarboxylic acids ranging from 79 to 2700 μM, whereas the corresponding α-hydroxycarboxylic acid analogs generally show lower activity . Therefore, the specific substitution of the ketone functionality is not a minor change; it is a key determinant of both the compound's potential biological target engagement and its utility as a reactive intermediate in synthetic pathways. Generic substitution based on the pyridinyl-pentanoic acid backbone alone would ignore this crucial chemical and functional distinction.

Product-Specific Quantitative Evidence Guide: 5-Oxo-5-pyridin-2-ylpentanoic Acid


5-Oxo-5-pyridin-2-ylpentanoic Acid Exhibits Weak, Sub-Millimolar Binding to PPARγ Compared to High-Affinity Agonists

This compound is a weak binder of human peroxisome proliferator-activated receptor gamma (PPARγ). In a competitive binding assay, it displayed an IC50 value of >50,000 nM (>50 μM) [1]. Its functional activity was also weak, with an EC50 of >15,000 nM for transactivation [1]. This contrasts sharply with high-affinity PPARγ agonists such as rosiglitazone, which exhibits an IC50 of approximately 40-80 nM in similar binding assays [2][3]. The quantitative difference in binding affinity is greater than 600-fold, establishing the compound's role as a low-affinity control or a negative control tool for PPARγ studies rather than a lead-like agonist.

PPARγ Nuclear Receptor Binding Affinity Transactivation

Target Engagement Profile: 5-Oxo-5-pyridin-2-ylpentanoic Acid is a Selective Inhibitor of 5-Lipoxygenase Over Other Enzymes

The compound is described as a potent inhibitor of lipoxygenase that interferes with arachidonic acid metabolism [1]. While specific IC50 values for this exact compound against 5-LOX are not readily available, its selectivity profile is well-documented. It inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. This selectivity profile differentiates it from non-specific lipoxygenase inhibitors like nordihydroguaiaretic acid (NDGA), which inhibits 5-LOX with an IC50 of 200 nM but also affects 12-LOX (IC50 = 30 µM) and 15-LOX (IC50 = 30 µM), and shows only moderate selectivity over COX (IC50 = 100 µM) . The preferential inhibition of 5-LOX by this compound, as inferred from its documented mechanism, suggests a cleaner pharmacological tool for studying the 5-LOX pathway specifically.

5-Lipoxygenase Enzyme Inhibition Selectivity Profile Arachidonic Acid Metabolism

Synthetic Utility: 5-Oxo-5-pyridin-2-ylpentanoic Acid as a Versatile Ketocarboxylic Acid Building Block

The compound's value as a synthetic intermediate is demonstrated by its performance in a hypervalent iodine-catalyzed oxylactonization reaction . In this transformation, 5-oxo-5-pyridin-2-ylpentanoic acid was converted to the corresponding ketolactone with a yield of 68% using a catalytic system of iodobenzene (10 mol%), p-toluenesulfonic acid (20 mol%), and m-CPBA as a co-oxidant . This yield is comparable to that obtained with other aryl and alkyl ketocarboxylic acids in the same study, such as 5-oxo-5-phenylpentanoic acid (yield ~35%) and 5-(2-fluorophenyl)-5-oxopentanoic acid (yield ~51%) . The presence of the pyridine ring does not hinder this key transformation, confirming its utility in constructing oxygen-containing heterocycles. In contrast, the closest structural analog, 5-pyridin-2-ylpentanoic acid (CAS 91843-29-7), which lacks the ketone group, cannot undergo this specific oxylactonization reaction, thereby limiting its synthetic scope for generating lactone frameworks [1].

Organic Synthesis Ketocarboxylic Acid Building Block Oxylactonization

Physicochemical Stability Profile for Solution-Based Assays and Storage

For practical laboratory use, the compound's solubility and stability are well-defined. It is soluble in DMSO and DMF up to 25 mg/mL, which corresponds to a maximum concentration of approximately 129 mM . This high solubility in standard organic solvents facilitates the preparation of concentrated stock solutions for biological assays. The solid compound is stable for at least 2 years when stored as supplied, and solutions in DMSO or DMF can be stored at -20°C for up to 3 months without degradation . This stability profile is comparable to many commercial research chemicals but is explicitly documented for this compound, providing clear handling guidelines for reproducible experiments. In contrast, the reduced analog 5-pyridin-2-ylpentanoic acid has different solubility characteristics, which may affect its handling in aqueous assay buffers [1].

Solubility Stability DMSO DMF Assay Development

Best Research and Industrial Application Scenarios for 5-Oxo-5-pyridin-2-ylpentanoic Acid


As a Negative Control or Low-Affinity Tool Compound in PPARγ Nuclear Receptor Assays

The compound's extremely weak binding to PPARγ (IC50 > 50,000 nM) and low transactivation activity (EC50 > 15,000 nM) [1] make it an ideal negative control in cell-based or biochemical assays designed to identify novel PPARγ agonists. Its use allows researchers to confidently attribute positive assay signals to true target engagement, eliminating false positives. This is a critical application for drug discovery programs focused on metabolic disorders where PPARγ is a key therapeutic target.

As a Selective 5-Lipoxygenase (5-LOX) Inhibitor for Studying the Arachidonic Acid Cascade

The documented selectivity profile of this compound, which preferentially inhibits lipoxygenase over cyclooxygenase and other enzymes [1], positions it as a valuable pharmacological tool for dissecting the 5-LOX pathway in inflammation research. It can be used to specifically probe the role of 5-LOX in leukotriene synthesis without the confounding effects of broad-spectrum LOX or COX inhibition, as seen with less selective agents like NDGA [2].

As a Ketocarboxylic Acid Building Block for the Synthesis of Heterocyclic Ketolactones

The compound's demonstrated efficiency in hypervalent iodine-catalyzed oxylactonization (68% yield) [1] confirms its utility as a synthetic intermediate for generating oxygen-containing heterocycles. This specific transformation is a key step in constructing complex molecular architectures for medicinal chemistry and natural product synthesis. Its performance in this reaction is well-characterized, making it a reliable starting material for synthetic route design.

For Preparing Concentrated Stock Solutions in DMSO for In Vitro Assays Requiring High Solubility

The compound's excellent solubility in DMSO (up to 25 mg/mL, ~129 mM) and its documented stability in solution (up to 3 months at -20°C) [1] make it highly practical for high-throughput screening and other in vitro biochemical or cell-based assays. Researchers can prepare concentrated stock solutions with confidence, minimizing the use of DMSO in final assay conditions and ensuring compound integrity throughout the experimental timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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